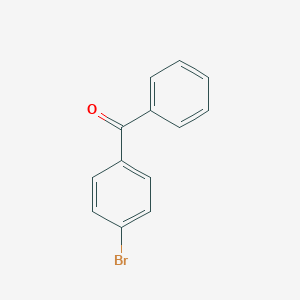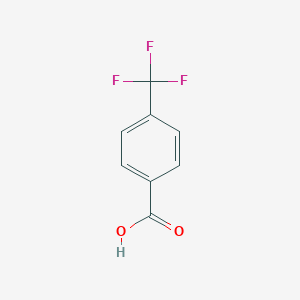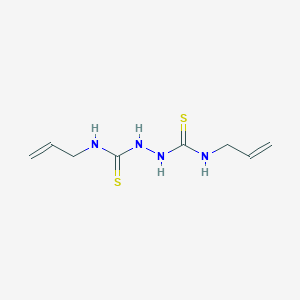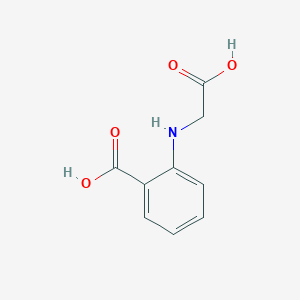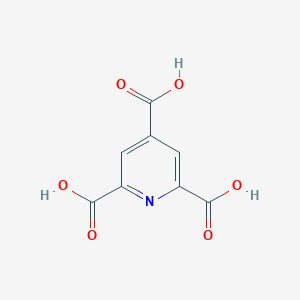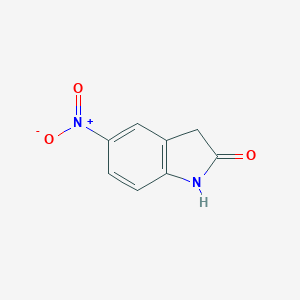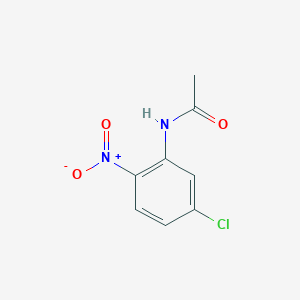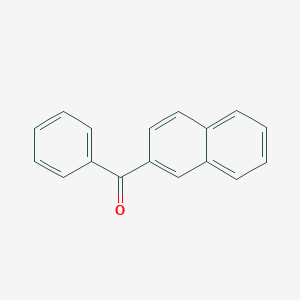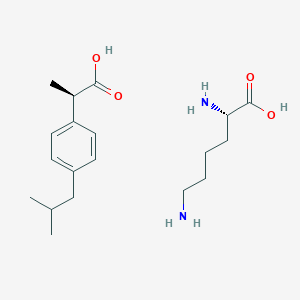
1-苯甲酰萘
描述
1-Benzoylnaphthalene, also known as naphthalen-1-yl (phenyl)methanone, is a chemical compound with the molecular formula C17H12O . It has a molecular weight of 232.28 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Benzoylnaphthalene consists of a naphthalene ring attached to a phenyl group via a carbonyl group . The InChI string representation of its structure is InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H .
科学研究应用
合成和衍生物:已描述了衍生物(如 1-二苯甲酰萘和 1,2,3,4-四氢-1-苯甲酰萘)的合成,重点介绍了这些化合物的制备方法 (Campbell, Kidd, & Pollock, 1961).
电解还原:已研究了几种 1-酰基-8-苯甲酰萘的电解还原,重点关注还原环化的立体化学方面和机理 (Nonaka & Asai, 1978).
磷光光谱:对 1-苯甲酰萘磷光光谱的研究表明,光谱如何根据溶剂的粘度而变化,从而深入了解分子重定向和三线态构型变化 (Herkstroeter, 1973).
质子脱苯甲酰化的动力学:已经对 1-苯甲酰萘及其衍生物中质子脱苯甲酰化的动力学进行了研究,提供了相对速率系数和取代基影响的数据 (Gore, Moonga, & Short, 1988).
分子极化率和构象:对 1-苯甲酰萘偶极矩和摩尔克尔常数的研究提供了有关首选分子构象的信息 (Cheng et al., 1971).
选择性苯甲酰化:已经对使用沸石 H-β 催化剂将萘选择性苯甲酰化为 2-苯甲酰萘进行了研究,重点是反应条件和催化剂的有效性 (Bhattacharya, Sharma, & Singh, 1997).
对映选择性合成:已经探索了在氧化条件下使用苯二酮和烯醛对映选择性合成在医药和合成化学中很重要的 1,2-二氢萘 (Perveen et al., 2017).
晶体结构分析:对双(1,8-二苯甲酰基-7-甲氧基萘-2-基)对苯二甲酸酯晶体结构的研究提供了对分子堆积和弱相互作用的见解 (Iida et al., 2021).
作用机制
Target of Action
It’s known that this compound undergoes friedel–crafts acyl rearrangements , which suggests that it may interact with various enzymes or substrates involved in these reactions.
Mode of Action
1-Benzoylnaphthalene undergoes Friedel–Crafts acyl rearrangements and Scholl reactions . These reactions involve the rearrangement of the acyl group and the formation of new carbon-carbon bonds, respectively
Biochemical Pathways
Given its involvement in friedel–crafts acyl rearrangements and scholl reactions , it can be inferred that it may influence pathways involving these types of reactions.
Pharmacokinetics
The kinetics of protiodebenzoylation of 1-benzoylnaphthalene and some of its derivatives have been studied in 898% sulphuric acid . This suggests that the compound may undergo significant metabolism, which could impact its bioavailability.
Result of Action
It’s known that 1-benzoylnaphthalene can undergo a regioselective intramolecular cyclodehydrogenation to produce the scholl reaction product 7h-benz[de]anthracen-7-one . This suggests that the compound may have significant effects at the molecular level.
Action Environment
The action of 1-Benzoylnaphthalene is influenced by environmental factors such as temperature and the presence of certain chemicals. For instance, the Friedel–Crafts acyl rearrangements and Scholl reactions it undergoes have been studied experimentally as a function of temperature and time . Furthermore, these reactions were carried out in specific environments (PPA for Friedel–Crafts acyl rearrangements and AlCl3/NaCl for Scholl reactions) , indicating that the compound’s action, efficacy, and stability may be influenced by these factors.
属性
IUPAC Name |
naphthalen-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYOCVHDCXPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214401 | |
| Record name | Naphthyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
642-29-5 | |
| Record name | 1-Benzoylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthyl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 642-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHYL PHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T55R2BB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


